molecular formula C15H9F3N2 B14324616 2-Phenyl-7-(trifluoromethyl)quinoxaline CAS No. 102729-42-0

2-Phenyl-7-(trifluoromethyl)quinoxaline

Cat. No.: B14324616
CAS No.: 102729-42-0
M. Wt: 274.24 g/mol
InChI Key: AUXRHQAIXXUFRR-UHFFFAOYSA-N
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Description

2-Phenyl-7-(trifluoromethyl)quinoxaline is a nitrogen-containing heterocyclic compound It belongs to the quinoxaline family, which is known for its diverse biological and pharmaceutical properties This compound is characterized by the presence of a phenyl group at the 2-position and a trifluoromethyl group at the 7-position of the quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-7-(trifluoromethyl)quinoxaline typically involves the condensation of ortho-phenylenediamine with a trifluoromethyl-substituted diketone. This reaction is usually carried out under acidic conditions and requires heating to facilitate the formation of the quinoxaline ring . Another method involves the reaction of 2-bromoquinoxaline with trifluoromethyl-substituted phenylboronic acid under Suzuki-Miyaura coupling conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using the aforementioned synthetic routes. The use of microwave-assisted synthesis and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-7-(trifluoromethyl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxaline derivatives .

Mechanism of Action

The mechanism of action of 2-Phenyl-7-(trifluoromethyl)quinoxaline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-Phenyl-7-(trifluoromethyl)quinoxaline is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This structural feature contributes to its potent biological activities and makes it a valuable compound for drug discovery and development .

Properties

CAS No.

102729-42-0

Molecular Formula

C15H9F3N2

Molecular Weight

274.24 g/mol

IUPAC Name

2-phenyl-7-(trifluoromethyl)quinoxaline

InChI

InChI=1S/C15H9F3N2/c16-15(17,18)11-6-7-12-13(8-11)20-14(9-19-12)10-4-2-1-3-5-10/h1-9H

InChI Key

AUXRHQAIXXUFRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C3C=CC(=CC3=N2)C(F)(F)F

Origin of Product

United States

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